![molecular formula C19H15ClN4 B4332953 N-(4-chlorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B4332953.png)
N-(4-chlorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
N-(4-chlorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to an imidazo[1,2-a]pyridine moiety, with a 4-chlorophenyl and a 6-methyl substituent. Its structural complexity and potential biological activities make it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with acetophenones under oxidative conditions. For instance, a CuI-catalyzed aerobic oxidative synthesis can be employed, which is compatible with a broad range of functional groups . Another approach involves the use of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can expedite the synthesis process, making it more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like mCPBA (meta-chloroperoxybenzoic acid) to form N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
N-(4-chlorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
N-(4-chlorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-13-5-10-17-23-18(16-4-2-3-11-21-16)19(24(17)12-13)22-15-8-6-14(20)7-9-15/h2-12,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPGNQQJVCQOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=CC=N4)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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